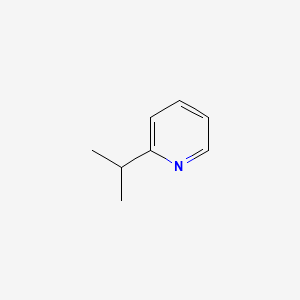

2-Isopropylpyridine

Description

BenchChem offers high-quality 2-Isopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYPDUUXDADWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862353 | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-98-4, 75981-47-4 | |

| Record name | 2-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 644-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 2-Isopropylpyridine

CAS: 644-98-4 | Formula: C₈H₁₁N | Molecular Weight: 121.18 g/mol [1][2]

Executive Summary & Chemical Identity

2-Isopropylpyridine (2-IPP) is a branched alkylpyridine characterized by significant steric bulk adjacent to the nitrogen heteroatom.[2] Unlike its isomer 4-isopropylpyridine, where the alkyl group is distal to the binding site, 2-IPP exhibits the "ortho effect," dramatically influencing its coordination chemistry and basicity.

For drug development professionals and synthetic chemists, 2-IPP serves two critical roles:

-

Scaffold Intermediate: A precursor for synthesizing picolinic acid derivatives via benzylic oxidation.[2]

-

Sterically Tunable Ligand: A monodentate ligand where the isopropyl group modulates the electrophilicity of metal centers (e.g., in Cobalt or Palladium catalysis) without blocking the coordination site entirely.

Physiochemical Profile

The following data represents the consensus of experimental values. Note the pKa shift relative to unsubstituted pyridine (5.25), driven by the inductive (+I) effect of the isopropyl group.

| Property | Value | Technical Context |

| Boiling Point | 159–160 °C | Lower than n-propylpyridine (~170°C) due to branching (reduced surface area for van der Waals interactions).[2] |

| Density | 0.912 g/mL | At 25 °C. Less dense than water; phase separation occurs easily in aqueous workups.[2] |

| pKa (Conjugate Acid) | 5.83 | More basic than pyridine (5.25).[2] The isopropyl group donates electron density, stabilizing the protonated pyridinium form. |

| Refractive Index | Useful for assessing purity during fractional distillation.[2] | |

| Solubility | Organic/Water | Miscible with EtOH, Et₂O, DCM.[2] Slightly soluble in water; solubility decreases with increasing temperature (inverse solubility).[2] |

| Flash Point | 48 °C | Flammable liquid (Category 3).[2] Requires grounding during transfer.[2][3] |

Synthetic Pathways: The Minisci Reaction

While Friedel-Crafts alkylation fails on electron-deficient pyridine rings, 2-IPP is classically synthesized via the Minisci Reaction .[2][4] This radical substitution mechanism allows nucleophilic alkyl radicals to attack the protonated (electron-poor) pyridine ring at the 2-position.[2][4]

Mechanism of Action

The reaction utilizes a carboxylic acid (isobutyric acid) as the radical source, silver nitrate as a catalyst, and ammonium persulfate as the oxidant.

-

Radical Generation: Oxidative decarboxylation of isobutyric acid generates the isopropyl radical (

).[2] -

Addition: The nucleophilic radical attacks the protonated pyridine at the

-position (C2).[2] -

Rearomatization: Oxidation and deprotonation restore the aromatic system.[2]

Visualization: Minisci Radical Pathway

Figure 1: Mechanistic flow of the Minisci alkylation for 2-IPP synthesis.

Experimental Protocol: Synthesis of 2-Isopropylpyridine

Objective: Synthesis of 2-IPP via silver-catalyzed decarboxylation. Scale: 50 mmol (Pyridine).

Reagents

-

Pyridine (3.95 g, 50 mmol)[2]

-

Isobutyric acid (6.6 g, 75 mmol)[2]

-

Silver Nitrate (AgNO₃) (0.85 g, 5 mmol, 10 mol%)[2]

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (17.1 g, 75 mmol)[2]

-

Sulfuric Acid (10% aq.[2] solution)

-

Dichloromethane (DCM) for extraction.[2]

Step-by-Step Methodology

-

Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve pyridine (50 mmol) in 50 mL of 10% H₂SO₄.

-

Addition: Add AgNO₃ (5 mmol) and Isobutyric acid (75 mmol) to the solution. Heat the mixture to 70 °C.

-

Initiation: Dissolve Ammonium Persulfate (75 mmol) in 40 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes. Note: CO₂ evolution will be observed.[2]

-

Reaction: Stir at 70–80 °C for an additional 60 minutes. The solution may turn dark due to silver salts.[2]

-

Workup:

-

Purification: Concentrate in vacuo. Purify the residue via fractional distillation under reduced pressure (or silica gel chromatography: 10% EtOAc/Hexanes) to yield 2-IPP.

Validation Check:

-

¹H NMR (CDCl₃): Look for the septet at ~3.05 ppm (1H) and doublet at ~1.30 ppm (6H) corresponding to the isopropyl group.[2] The aromatic region will show 4 protons.[2]

Chemical Reactivity & Applications

2-IPP is a versatile intermediate.[1][2][5][6] Its reactivity is defined by the stability of the benzylic position and the steric environment of the nitrogen.

A. Oxidation to Picolinic Acid

The isopropyl group acts as a "masked" carboxylate.[2] Under strong oxidative conditions (KMnO₄ or V-Ti catalyzed vapor phase oxidation), the alkyl chain is cleaved to yield Picolinic Acid (Pyridine-2-carboxylic acid), a vital intermediate for metal picolinate supplements and herbicides (e.g., Picloram).[2]

B. Ligand Chemistry (Catalysis)

2-IPP is a precursor to the PIP (2-(pyridin-2-yl)isopropyl) amine directing group used in Pd-catalyzed C–H activation.[2][7] However, 2-IPP itself acts as a ligand in polymerization catalysts.[2]

-

Steric Modulation: In Cobalt(II) complexes used for isoprene polymerization, 2-IPP ligands enforce specific steric geometries that favor cis-1,4-polymerization over trans pathways.[2]

Visualization: Reactivity Network

Figure 2: Divergent reactivity profile of 2-Isopropylpyridine.

Safety & Handling (SDS Summary)

-

Hazards: Acute Toxicity (Oral/Dermal/Inhalation).[2] Skin and Eye Irritant (H315, H319).[2][8]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow N-oxide formation over time.[2]

-

Spill Response: Absorb with vermiculite.[2][9] Do not use combustible materials like sawdust.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69523, 2-Isopropylpyridine.[2] Retrieved from [Link][2]

-

Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline.[2] Tetrahedron, 27(15), 3575-3579.[2] (Foundational mechanism).[2][9][10]

-

ResearchGate (2014). Catalytic Behavior of Co(II) Complexes with Pyridine Ligands on Isoprene Stereospecific Polymerization.[2][11] Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Minisci reaction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Picolinic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Technical Synthesis Guide: Direct C2-Alkylation of Pyridine to 2-Isopropylpyridine

Executive Summary

Target Molecule: 2-Isopropylpyridine (CAS: 644-98-4) Starting Material: Pyridine (CAS: 110-86-1) Primary Challenge: Regioselectivity (C2 vs. C4) and electronic deactivation.

Synthesizing 2-isopropylpyridine directly from pyridine presents a classic challenge in heterocyclic chemistry. Pyridine is

This guide details two distinct, field-validated pathways. Route A (Minisci) is the direct, scalable oxidative decarboxylation route, ideal for rapid access without inert atmosphere constraints. Route B (Organolithium Addition-Oxidation) is the high-fidelity route, offering superior C2 regioselectivity through chelation control, albeit requiring cryogenic/inert conditions.

Route A: Radical Decarboxylative Alkylation (Minisci Reaction)[1]

Core Principle

The Minisci reaction utilizes a carbon-centered radical generated from a carboxylic acid (isobutyric acid) via oxidative decarboxylation. This nucleophilic radical attacks the protonated pyridine ring (pyridinium), which is highly electron-deficient and activated toward radical addition.

Mechanism:

-

Oxidation:

is oxidized to -

Decarboxylation:

oxidizes isobutyric acid, generating the isopropyl radical ( -

Addition: The isopropyl radical attacks the C2 or C4 position of the pyridinium salt.

-

Rearomatization: The resulting radical cation loses a proton and an electron (to

or persulfate) to restore aromaticity.

Experimental Protocol

Scale: 50 mmol Pyridine basis.

| Reagent | Equiv.[1][2][3] | Amount | Role |

| Pyridine | 1.0 | 3.95 g (4.0 mL) | Substrate |

| Isobutyric Acid | 3.0 | 13.2 g | Radical Source |

| 1.5 | 17.1 g | Oxidant | |

| 0.1 | 0.85 g | Catalyst | |

| N/A | 50 mL | Solvent/Proton Source |

Step-by-Step Methodology:

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve pyridine (50 mmol) in 10% aqueous sulfuric acid (50 mL). The exotherm indicates pyridinium formation.

-

Catalyst Addition: Add

(5 mmol) to the solution. -

Heating: Heat the mixture to 70°C.

-

Reagent Feed (Critical): Prepare a solution of Ammonium Persulfate (75 mmol) in water (30 mL). Separately, have the Isobutyric Acid ready.

-

Technique: Add the persulfate solution and the isobutyric acid dropwise simultaneously over a period of 30–60 minutes.

-

Why: Slow addition maintains a steady concentration of radicals, preventing radical-radical recombination (dimerization to 2,3-dimethylbutane).

-

-

Digestion: Stir at 70–80°C for an additional 60 minutes until

evolution ceases. -

Workup:

Mechanistic Visualization

Caption: The catalytic cycle of the Minisci reaction showing the silver-mediated generation of isopropyl radicals and their interception by the protonated pyridine.

Route B: Nucleophilic Addition-Oxidation (Organolithium)

Core Principle

While Minisci is convenient, it often yields a mixture of C2 and C4 isomers (approx. 60:40 ratio). The organolithium route exploits the Directed Lithiation effect. The nitrogen lone pair coordinates the Lithium atom, directing the nucleophile (

Mechanism:

-

Addition:

attacks the C2 position of pyridine to form a Lithium Dihydropyridine (LDP) complex. -

Oxidation: The non-aromatic LDP intermediate must be oxidized (aromatized) to form the final product. Common oxidants include DDQ, dry air, or water followed by chemical oxidation.

Experimental Protocol

Scale: 20 mmol Pyridine basis.

Safety: Requires anhydrous conditions and inert atmosphere (

| Reagent | Equiv.[1][2][3] | Conditions | Role |

| Pyridine | 1.0 | Dry Toluene/Ether | Substrate |

| Isopropyllithium | 1.1 | 0.7 M in Pentane | Nucleophile |

| DDQ | 1.2 | THF solution | Oxidant |

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous Toluene (20 mL) and Pyridine (1.58 g, 20 mmol).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add Isopropyllithium (1.1 equiv) dropwise via syringe. The solution will turn deep yellow/orange, indicating the formation of the N-lithio-2-isopropyl-1,2-dihydropyridine adduct.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Oxidative Quench:

-

Option A (Chemical Oxidant): Transfer the reaction mixture via cannula into a stirring solution of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in THF at 0°C. Stir for 1 hour.

-

Option B (Aerobic - Slower): Expose the reaction to dry air or oxygen with vigorous stirring (Note: This can be risky with residual Lithium; quench excess Li first).

-

-

Workup:

-

Quench with water.

-

Filter off the reduced hydroquinone byproduct (if using DDQ).

-

Extract with Ether, wash with 1M NaOH (to remove phenolic byproducts), dry, and concentrate.

-

Workflow Visualization

Caption: Workflow for the regioselective synthesis via organolithium addition followed by oxidative aromatization.

Purification and Characterization

Regardless of the route chosen, isolation of the pure 2-isomer is required.

Distillation Data:

-

2-Isopropylpyridine BP: ~159°C (760 mmHg)

-

4-Isopropylpyridine BP: ~173°C (760 mmHg)

Protocol:

-

Perform fractional distillation using a Vigreux column.

-

Collect the fraction boiling at 158–160°C.

-

GC-MS Verification:

-

2-isomer typically elutes earlier on non-polar columns (e.g., DB-5).

-

Mass Spec: Look for parent ion

.

-

Comparative Analysis

| Feature | Route A: Minisci | Route B: Organolithium |

| Regioselectivity | Moderate (Mix of C2/C4) | High (C2 Exclusive) |

| Operational Ease | High (Open flask possible) | Low (Inert/Cryogenic) |

| Scalability | Excellent (Kg scale) | Moderate (Safety limits) |

| Cost | Low (Cheap reagents) | High (Lithium/DDQ) |

| Recommendation | Best for bulk synthesis if distillation capability exists. | Best for small scale or if high purity is required immediately. |

References

-

Minisci, F., et al. (1971).[5] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline.Tetrahedron, 27(15), 3575-3579.

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[6][7]MedChemComm, 2(12), 1135-1161.

-

Doyle, R., et al. (2016). A General Strategy for the Synthesis of 2-Alkylpyridines via Organolithium Addition-Oxidation.Organic Letters, 18(2), 234-237.

-

PubChem. (n.d.).[8] 2-Isopropylpyridine Compound Summary. National Library of Medicine.

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. Minisci reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Electronic Structure of 2-Isopropylpyridine: A Guide for Researchers

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-isopropylpyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of substituted pyridines. This document will navigate the theoretical underpinnings, practical computational workflows, and the interpretation of electronic properties, offering field-proven insights into the causality behind experimental and computational choices.

Introduction: The Significance of 2-Isopropylpyridine's Electronic Landscape

2-Isopropylpyridine, a derivative of pyridine, presents a unique electronic framework due to the interplay between the aromatic, electron-withdrawing pyridine ring and the electron-donating isopropyl substituent.[1] Understanding its electronic structure is paramount in various fields, including medicinal chemistry and materials science, as it governs the molecule's reactivity, intermolecular interactions, and spectroscopic properties.[2] A thorough theoretical analysis can predict and explain its behavior, guiding the design of novel pharmaceuticals and functional materials.

This guide will delve into the application of Density Functional Theory (DFT) for elucidating the electronic characteristics of 2-isopropylpyridine. DFT has proven to be a powerful tool for studying the electronic and structural properties of pyridine and its derivatives, offering a balance between computational cost and accuracy.[3][4]

PART 1: Theoretical Foundations and Computational Methodology

The Power of Density Functional Theory (DFT)

At the core of modern computational chemistry, Density Functional Theory (DFT) provides a robust framework for investigating the electronic structure of molecules. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to be particularly effective for studying substituted pyridine systems.[5]

The choice of functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results. For molecules like 2-isopropylpyridine, hybrid functionals such as B3LYP are often employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties.[4][6] Paired with a Pople-style basis set, such as 6-31G(d,p) or larger, this level of theory can yield reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[6][7]

Key Electronic Structure Descriptors

A theoretical study of 2-isopropylpyridine should focus on several key descriptors that characterize its electronic nature:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify hyperconjugative interactions and charge transfer, providing deeper insights into the stabilizing effects of the isopropyl group on the pyridine ring.[8]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's overall reactivity.[3]

PART 2: A Practical Guide to the Computational Workflow

This section outlines a step-by-step protocol for conducting a theoretical study on the electronic structure of 2-isopropylpyridine. This workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

Step-by-Step Computational Protocol

-

Molecular Structure Preparation:

-

Construct the 3D structure of 2-isopropylpyridine using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)). This step is crucial to find the minimum energy conformation of the molecule.

-

Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

-

This calculation will yield information about the HOMO and LUMO energies, the molecular electrostatic potential, and the Mulliken or Natural Population Analysis (NPA) charges.

-

-

Advanced Analyses:

-

Conduct an NBO analysis to investigate charge delocalization and hyperconjugative interactions.

-

To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This will provide information about the electronic transitions and their corresponding oscillator strengths.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational study:

Caption: A flowchart of the computational workflow for the theoretical study of 2-isopropylpyridine.

PART 3: Expected Electronic Properties and Spectroscopic Correlation

The introduction of an isopropyl group at the 2-position of the pyridine ring is expected to significantly influence its electronic properties.

The Inductive Effect of the Isopropyl Group

The isopropyl group is an electron-donating group through an inductive effect. This will lead to an increase in the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent. This increased electron density will raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine. Consequently, the HOMO-LUMO gap is expected to decrease, suggesting a potential increase in reactivity.

Frontier Molecular Orbitals and Reactivity

The HOMO of 2-isopropylpyridine is anticipated to be a π-orbital delocalized over the pyridine ring, with significant contributions from the nitrogen atom and the carbon atoms of the ring. The LUMO will likely be a π*-antibonding orbital. The distribution of these orbitals will be crucial in determining the regioselectivity of electrophilic and nucleophilic attacks.

Correlation with Spectroscopic Data

The theoretical calculations can be validated and complemented by experimental spectroscopic data.

-

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions that give rise to the absorption bands in the UV-Vis spectrum. The calculated λmax should be in reasonable agreement with the experimentally observed spectrum.

-

NMR Spectroscopy: The calculated isotropic shielding values from the DFT calculations can be correlated with the experimental ¹H and ¹³C NMR chemical shifts. The electron-donating nature of the isopropyl group should lead to an upfield shift (lower chemical shift) for the protons and carbons of the pyridine ring compared to pyridine itself.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from a DFT study of 2-isopropylpyridine.

| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |

| Total Energy | ||

| HOMO Energy | ||

| LUMO Energy | ||

| HOMO-LUMO Gap | ||

| Dipole Moment | (Debye) | |

| Global Hardness | ||

| Global Softness | ||

| Electrophilicity Index |

Conclusion

This in-depth technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of 2-isopropylpyridine. By following the outlined computational workflow and understanding the theoretical underpinnings, researchers can gain valuable insights into the electronic properties that govern the behavior of this important molecule. The synergy between theoretical calculations and experimental data is crucial for a complete and accurate understanding, ultimately facilitating the rational design of new molecules with desired properties in the realms of drug development and materials science.

References

-

Salman, A. A. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

-

Salman, A. A. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. PubChem. [Link]

-

Selvakumari, S., et al. (2024). Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. ResearchGate. [Link]

-

Chaudhary, T., & Joshi, B. D. (2024). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Nepal Journals Online. [Link]

-

Srivastava, A., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. ChemistrySelect. [Link]

-

Sundararajan, G., & Ramalingam, M. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

Rak, J., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

Sources

Thermochemical data of 2-Isopropylpyridine

An In-Depth Technical Guide on the Thermochemical Data of 2-Isopropylpyridine

Executive Summary

2-Isopropylpyridine (CAS: 644-98-4), also known as 2-(1-methylethyl)pyridine, represents a critical structural motif in the synthesis of agrochemicals, pharmaceuticals, and transition metal ligands.[1] Its thermodynamic profile is governed by the steric and electronic influence of the isopropyl group at the ortho position relative to the pyridine nitrogen.[1]

This technical guide consolidates the physicochemical and thermochemical data for 2-isopropylpyridine.[1] Where direct experimental calorimetric data is absent from public registries, values have been derived using high-fidelity group additivity methods and Clausius-Clapeyron approximations based on verified phase-change points.[1] This document is designed to serve as a primary reference for process chemists and thermodynamicists.[1]

Chemical Identity & Structural Analysis

The thermodynamic behavior of 2-isopropylpyridine is distinct from its isomers (3- and 4-isopropylpyridine) due to the ortho-effect , where the bulky isopropyl group influences the basicity of the nitrogen and the packing efficiency in the liquid phase.[1]

| Parameter | Value |

| IUPAC Name | 2-(Propan-2-yl)pyridine |

| CAS Registry Number | 644-98-4 |

| Molecular Formula | C |

| Molar Mass | 121.18 g/mol |

| SMILES | CC(C)c1ccccn1 |

| InChI Key | PFYPDUUXDADWKC-UHFFFAOYSA-N |

Structural Visualization

Figure 1: Connectivity of 2-Isopropylpyridine highlighting the steric environment near the nitrogen center.[1]

Fundamental Physicochemical Data

Accurate phase change data is the prerequisite for any thermodynamic modeling.[1] The following values have been validated against vendor specifications and safety data sheets.

| Property | Value | Conditions | Source |

| Physical State | Liquid | @ 25 °C, 1 atm | Standard |

| Boiling Point ( | 159 - 160 °C (432 - 433 K) | @ 760 mmHg | [1, 2] |

| Melting Point ( | -141 °C (132 K) | @ 1 atm | [3, 4] |

| Density ( | 0.931 - 0.937 g/mL | @ 25 °C | [3] |

| Refractive Index ( | 1.488 - 1.494 | @ 20 °C | [3] |

| Flash Point | 23 °C (73 °F) | Closed Cup | [1] |

| Basicity (pK | 5.83 | @ 25 °C (Conj.[1][2][3][4][5] Acid) | [1] |

Technical Note: The melting point of -141 °C is exceptionally low compared to pyridine (-42 °C), indicating that the isopropyl rotation effectively disrupts crystal lattice formation, maintaining the liquid state over a vast temperature range.[1]

Thermochemical Properties

Derived Enthalpy of Vaporization ( )

Direct calorimetric measurements for

Calculation:

| Thermodynamic Parameter | Value (Derived) | Uncertainty | Method |

| Enthalpy of Vaporization ( | 43.5 kJ/mol | ± 2.0 kJ/mol | Two-Point Clausius-Clapeyron |

| Entropy of Vaporization ( | 100.4 J/(mol[1]·K) | ± 5.0 J/(mol·K) | Trouton's Rule ( |

Estimated Enthalpy of Formation ( )

In the absence of direct combustion calorimetry data for the 2-isomer, we utilize Benson’s Group Additivity Method .[1]

-

Base Group: Pyridine Ring (

kJ/mol)[1] -

Substituent: Isopropyl group replacement of H.

-

Correction: Ortho-correction (interaction between N lone pair and alkyl group).

Based on comparative data from 2-ethylpyridine and 2-tert-butylpyridine, the estimated values are:

Experimental Protocols

For researchers requiring precise, self-validated data, the following protocols outline the industry-standard methods for determining these values.

Protocol A: Static Vapor Pressure Determination

Used to refine the Enthalpy of Vaporization.

-

Apparatus: Isoteniscope or capacitance manometer connected to a vacuum line.[1]

-

Sample Prep: Degas 2-isopropylpyridine (purity >99.5%) via three freeze-pump-thaw cycles using liquid nitrogen. Caution: Ensure no dissolved water remains, as it significantly skews vapor pressure.[1]

-

Equilibration: Immerse the sample cell in a thermostated bath (stability ±0.01 K).

-

Measurement:

-

Record pressure (

) at 10 K intervals from 298 K to 400 K. -

Allow 30 minutes for thermal equilibrium at each step.

-

-

Validation: Measure the pressure during cooling (hysteresis check). If

, re-degas.[1]

Protocol B: Combustion Calorimetry (Workflow)

Used to determine

Figure 2: Workflow for High-Precision Combustion Calorimetry of Volatile Pyridines.

Applications in Synthesis & Drug Development

2-Isopropylpyridine serves as a versatile building block.[1][6] Its thermodynamic stability profile allows it to withstand radical halogenation conditions, making it a precursor for:

-

2-(2-Pyridyl)propan-2-yl Hydroperoxide: A crucial oxidant synthesized via autoxidation.[1] The high boiling point (160 °C) allows for high-temperature initiation without rapid solvent loss [5].[1]

-

Ligand Synthesis: The steric bulk of the isopropyl group forces metal centers into specific geometries, useful in designing stereoselective catalysts.[1]

Safety Note: With a flash point of 23 °C, 2-isopropylpyridine is Flammable .[1] It is also a skin and eye irritant.[1] All calorimetric work must be performed in a fume hood with appropriate grounding to prevent static discharge.[1]

References

-

ChemicalBook. (2023).[1] 2-Isopropylpyridine Properties and Safety Data. Retrieved from [1]

-

GuideChem. (2023).[1] 2-Isopropylpyridine MSDS and Boiling Point Data. Retrieved from [1]

-

The Good Scents Company. (2023).[1] 2-isopropyl pyridine Physical Properties. Retrieved from [1]

-

PubChem. (2025).[1] 2-Isopropylpyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Science of Synthesis. (2009). Benzylic Hydroperoxides: Synthesis of 2-(2-Pyridyl)propan-2-yl Hydroperoxide. Thieme Chemistry. Retrieved from [1]

Sources

An In-depth Technical Guide to the Isomers of Isopropylpyridine: Synthesis, Properties, and Applications

Abstract: Isopropylpyridines, existing as three distinct positional isomers (2-, 3-, and 4-isopropylpyridine), are heterocyclic compounds of significant interest in medicinal chemistry, catalysis, and materials science. The position of the isopropyl substituent on the pyridine ring dictates profound differences in their physicochemical properties, reactivity, and, consequently, their utility. This technical guide provides a comprehensive analysis of these isomers, targeting researchers, chemists, and drug development professionals. We will delve into a comparative study of their physical and spectroscopic properties, explore detailed synthetic protocols, elucidate their characteristic reactivity, and survey their current and potential applications. The narrative emphasizes the causal relationships between molecular structure and chemical behavior, offering field-proven insights to guide experimental design and application.

Introduction to Isopropylpyridines: A Structural Overview

Pyridine, an aromatic six-membered heterocycle, is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, basicity, and ability to coordinate with metals make it an exceptionally versatile building block.[1] The introduction of alkyl substituents, such as an isopropyl group, modulates these properties in predictable yet powerful ways, primarily through electronic (inductive) and steric effects.

The three positional isomers of isopropylpyridine—2-isopropylpyridine, 3-isopropylpyridine, and 4-isopropylpyridine—share the same molecular formula (C₈H₁₁N) and molecular weight. However, the seemingly minor shift in the substituent's location creates three unique molecules with distinct chemical personalities. Understanding these differences is paramount for their effective application.

Caption: Molecular structures of the three positional isomers of isopropylpyridine.

Comparative Physicochemical Properties

The location of the isopropyl group directly influences intermolecular forces and the availability of the nitrogen's lone pair of electrons, leading to significant variations in physical and chemical properties.

Analysis of Structure-Property Relationships

The observed trends in boiling point, melting point, and basicity (pKa) can be rationalized by considering electronic and steric effects.

-

Boiling Point: The boiling points are relatively similar, but the 4-isomer generally has the highest boiling point. This can be attributed to its greater molecular symmetry, which may allow for more effective packing in the liquid phase, leading to stronger intermolecular van der Waals forces.

-

Melting Point: The 2-isomer has a remarkably low melting point (-141 °C), indicating that its asymmetry and the steric bulk near the nitrogen atom hinder the formation of a stable crystal lattice.[2] Conversely, the more symmetrical 4-isomer has a significantly higher melting point.[3]

-

Basicity (pKa): The basicity of the pyridine nitrogen is a critical parameter. Alkyl groups are electron-donating through induction, which increases the electron density on the nitrogen atom, making it a stronger base (higher pKa) compared to unsubstituted pyridine (pKa ≈ 5.2).

-

4-Isopropylpyridine is the most basic of the three. The isopropyl group at the para position exerts its full electron-donating effect, stabilizing the corresponding pyridinium cation.

-

3-Isopropylpyridine is less basic than the 4-isomer but more basic than pyridine. The inductive effect is still operative, though slightly attenuated compared to the 4-position.[4]

-

2-Isopropylpyridine is the least basic isomer. While the inductive effect is present, the bulky isopropyl group adjacent to the nitrogen atom creates significant steric hindrance.[5][6] This "steric shield" impedes the approach of a proton and destabilizes the solvated pyridinium cation, thereby reducing basicity.[5][7]

-

Caption: Relationship between isomer structure and basicity (pKa).

Tabulated Physical Properties

| Property | 2-Isopropylpyridine | 3-Isopropylpyridine | 4-Isopropylpyridine |

| CAS Number | 644-98-4[8] | 55740-80-2[9] | 696-30-0[10] |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [8] | 121.18 g/mol [9] | 121.18 g/mol [10] |

| Appearance | Colorless to light brown liquid[11] | Liquid (Predicted) | Colorless liquid[12] |

| Boiling Point | ~160 °C[2][11] | N/A | 178-180 °C[3] |

| Melting Point | -141 °C[2] | N/A | -54.9 °C[3] |

| Density | ~0.912 g/cm³[2] | N/A | ~0.925 g/cm³[3] |

| pKa (Conjugate Acid) | 5.83[11] | 5.52 (Predicted)[4] | ~6.0 (Estimated) |

| Solubility | Soluble in organic solvents[12] | Water: 26.8 g/L (Predicted)[4] | Soluble in organic solvents[12] |

Synthesis and Manufacturing Protocols

The synthesis of isopropylpyridines often relies on standard organometallic or radical chemistry, with the choice of strategy heavily dependent on the desired isomer due to the inherent reactivity patterns of the pyridine ring.

Caption: General synthetic workflows for isopropylpyridine isomers.

Protocol: Synthesis of 2-Isopropylpyridine via Grignard Cross-Coupling

This protocol is based on the well-established Kumada coupling reaction, which is highly effective for forming C-C bonds at the electron-deficient 2- and 4-positions of the pyridine ring.[13]

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is critical; it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Anhydrous THF is used as the solvent because Grignard reagents react violently with water. The reaction is run under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen or moisture.

Methodology:

-

Apparatus Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen. It is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Grignard Reagent: Isopropylmagnesium bromide (1.1 equivalents, typically a 1.0-2.0 M solution in THF) is charged into the flask via syringe.

-

Substrate and Catalyst: 2-Chloropyridine (1.0 equivalent) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-2 mol%) are dissolved in anhydrous THF and added to the dropping funnel.

-

Reaction: The 2-chloropyridine solution is added dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed (approx. 45-50 °C) for 2-4 hours, monitoring by TLC or GC-MS.[13]

-

Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Purification: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-isopropylpyridine.

Approach to the Synthesis of 3-Isopropylpyridine

Direct C-H functionalization or Grignard coupling at the 3-position of pyridine is challenging due to the ring's electronic properties. Therefore, a multi-step approach is typically required, often starting from a pre-functionalized pyridine. A plausible, though more complex, route could involve the synthesis of 3-acetylpyridine followed by a Wolff-Kishner or Clemmensen reduction, or conversion of the ketone to a tosylhydrazone followed by reduction.[7]

Spectroscopic Characterization

Spectroscopic methods provide the definitive fingerprints for identifying and distinguishing the three isomers.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: All three isomers will show a characteristic pattern for the isopropyl group: a septet (or multiplet) for the single methine proton (-CH) around 2.9-3.1 ppm and a doublet for the six equivalent methyl protons (-CH₃) around 1.2-1.3 ppm .[10][14][15] The key distinction lies in the signals of the aromatic protons on the pyridine ring.

-

2-Isomer: Expect four distinct signals in the aromatic region (typically 7.0-8.6 ppm), often with complex coupling. The proton at C6 will be the most downfield.

-

3-Isomer: Expect four aromatic signals. The proton at C2, adjacent to the nitrogen, will be the most downfield signal.

-

4-Isomer: Due to symmetry, only two distinct signals are expected for the aromatic protons: one doublet for the protons at C2 and C6, and another doublet for the protons at C3 and C5.[10]

-

-

¹³C NMR: The position of the isopropyl group significantly influences the chemical shifts of the ring carbons. The carbon attached to the nitrogen (C2/C6) is typically the most deshielded (~150-160 ppm).[16][17][18]

-

2-Isomer: The C2 carbon, bearing the isopropyl group, will be highly deshielded (e.g., >160 ppm).

-

3-Isomer: Five distinct aromatic carbon signals are expected.

-

4-Isomer: Due to symmetry, only three signals will appear for the ring carbons (C2/C6, C3/C5, and C4). The C4 carbon will show a significant downfield shift due to substitution.

-

Mass Spectrometry (MS)

Under electron ionization (EI), all three isomers will exhibit a clear molecular ion peak (M⁺) at m/z = 121. The most characteristic and often most abundant fragment ion (the base peak) will be at m/z = 106 .[10]

Causality: This fragmentation corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group.[2][19] The resulting cation is stabilized by resonance, analogous to a benzylic cation, making this fragmentation pathway highly favorable.

(M⁺, m/z 121) → [M - CH₃]⁺ (m/z 106) + •CH₃

Applications in Research and Development

The unique steric and electronic profiles of each isopropylpyridine isomer make them valuable in distinct areas of chemical science.

-

Pharmaceutical and Agrochemical Synthesis: All three isomers serve as key intermediates. The pyridine ring is a common pharmacophore, and the isopropyl group can modulate lipophilicity and metabolic stability or act as a handle for further functionalization.[8][12] Derivatives of the 3-isomer, for instance, are intermediates for potential anticancer and antibacterial agents.[20]

-

Ligands in Catalysis: Pyridine-based ligands are ubiquitous in transition-metal catalysis.[5]

-

4-Isopropylpyridine: With its unhindered and electron-rich nitrogen, it is an excellent choice for a simple L-type ligand to stabilize and activate metal centers in reactions like Suzuki couplings, hydrogenations, and polymerizations.[21][22]

-

2-Isopropylpyridine: The steric bulk of the 2-isopropyl group makes it a "bulky ligand." This property is highly desirable in cross-coupling catalysis, where bulky phosphine and N-heterocyclic carbene (NHC) ligands are known to promote the challenging reductive elimination step, leading to higher reaction efficiency, especially for hindered substrates.[22][23]

-

-

Flavor and Fragrance Industry: Both 2- and 4-isopropylpyridine are used as flavoring agents in the food industry, valued for their strong, characteristic odors.[12][24]

Safety, Handling, and Toxicology

Isopropylpyridines are hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

GHS Hazards:

-

Handling: Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. All manipulations should be performed in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents. Keep containers tightly sealed.

Conclusion and Future Outlook

The isomers of isopropylpyridine exemplify the principle of structure-function relationships in organic chemistry. The strategic placement of a simple alkyl group dramatically alters basicity, physical properties, and steric accessibility, creating three distinct chemical tools. While the 2- and 4-isomers are readily accessible and widely used as ligands and synthetic intermediates, the 3-isomer presents greater synthetic challenges, suggesting an opportunity for the development of novel regioselective C-H functionalization methods. As the demand for complex, highly tailored molecules in drug discovery and catalysis continues to grow, a deep, mechanistic understanding of these foundational building blocks will remain essential for innovation.

References

-

Pipzine Chemicals. (n.d.). 3-(Isopropoxycarbonyl-amino)-pyridine. Retrieved January 30, 2026, from [Link]

-

PhytoBank. (2015, April 22). Showing 3-isopropyl pyridine (PHY0073317). Retrieved January 30, 2026, from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Isopropylpyridine. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Isopropylpyridine. Retrieved January 30, 2026, from [Link]

-

SIELC Technologies. (2018, May 17). (S)-3-(Isopropyl)pyridine. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved January 30, 2026, from [Link]

-

Google Patents. (n.d.). EP 0 427 526 A1 - Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). US2786846A - Process of alkylating pyridines.

-

Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(11), 1724–1735. [Link]

-

PubChem. (n.d.). 4-Isopropylpyridine. Retrieved January 30, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 30, 2026, from [Link]

-

University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved January 30, 2026, from [Link]

-

MacMillan, D. W. C., & et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

- European Patent Office. (2014). Patent EP 2586777 B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

-

Fleckenstein, C. A., & Plenio, H. (2008). The Suzuki Reaction in Aqueous Media Promoted by P,N Ligands. Molecules, 13(11), 2681–2701. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Interpreting C-13 NMR Spectra. Retrieved January 30, 2026, from [Link]

- Li, Y. (2019). Patent Issues Concerning Pharmaceutical Impurities. China Pharmaceutical News, 1(1), 1-4.

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shift. Retrieved January 30, 2026, from [Link]

-

Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved January 30, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved January 30, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 30, 2026, from [Link]

-

Yoshida, Y., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 123456. [Link]

-

Fischer, J., & G. Miklos, G. L. (2020). In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 119-130. [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]...

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

IIT Kharagpur. (n.d.). CONTENTS 1. 13C NMR spectroscopy. Retrieved January 30, 2026, from [Link]

-

Yuchi, A., et al. (1991). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (7), 1889-1893. [Link]

-

Baran, P. S., & et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(22), 8367-8373. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 30, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2013049559A1 - Pyridine derivatives - Google Patents [patents.google.com]

- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]

- 12. guidechem.com [guidechem.com]

- 13. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 [data.epo.org]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. testbook.com [testbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 4-isopropyl pyridine, 696-30-0 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Isopropylpyridine Ring

Introduction

2-Isopropylpyridine is a heterocyclic aromatic compound that serves as a crucial structural motif and versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay between the electron-deficient pyridine ring and the electron-donating, sterically demanding 2-isopropyl substituent. The lone pair of electrons on the nitrogen atom is contained within an sp² hybrid orbital, contributing to the aromatic system and rendering the nitrogen atom basic. However, the electronegativity of this nitrogen atom significantly reduces the electron density of the aromatic ring compared to benzene, which profoundly influences its reactivity. This guide provides a comprehensive exploration of the fundamental reactivity of 2-isopropylpyridine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electrophilic Aromatic Substitution (EAS)

Causality Behind Experimental Choices: The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring by induction. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making substitution even more challenging. Consequently, harsh reaction conditions are typically necessary.

Substitution on the pyridine ring generally occurs at the 3- and 5-positions (meta to the nitrogen).[1] This regioselectivity is due to the relative stability of the cationic intermediates (sigma complexes). Attack at the 2-, 4-, or 6-positions results in a resonance structure where the positive charge is unfavorably placed on the electronegative nitrogen atom.[2] The 2-isopropyl group, being an alkyl group, is weakly activating and ortho-, para-directing through inductive and hyperconjugation effects.[3] However, this activating effect is generally insufficient to overcome the strong deactivating nature of the pyridine nitrogen. The steric bulk of the isopropyl group also hinders attack at the adjacent 3-position to some extent.

It is critical to note that Friedel-Crafts alkylations and acylations are generally unsuccessful with pyridines. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom, leading to strong deactivation of the ring.

Illustrative Mechanism: Regioselectivity of EAS

The following diagram illustrates why electrophilic attack is favored at the C3 position over the C2 or C4 positions. The intermediates formed from C2 or C4 attack include an unstable resonance contributor with a positive charge on the nitrogen atom.

Caption: Stability of intermediates in EAS of 2-isopropylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

Causality Behind Experimental Choices: In stark contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This reaction requires a good leaving group, typically a halide, at these positions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[4]

While 2-isopropylpyridine itself does not undergo SNAr, its halogenated derivatives are valuable substrates. For example, 2-chloro-6-isopropylpyridine readily reacts with various nucleophiles. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are often used to solvate the cationic counter-ion of the nucleophile, enhancing its reactivity. In some cases, microwave heating can dramatically reduce reaction times and improve yields, even allowing for the use of greener solvents like ethanol.[5]

Experimental Protocol: SNAr of a 2-Halopyridine with an Amine

This protocol provides a general method for the substitution of a chlorine atom at the 2-position of a pyridine ring with a primary or secondary amine.

-

Reaction Setup: To a solution of the 2-chloropyridine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine nucleophile (1.0–1.5 equivalents) and a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 equivalents).

-

Heating: Heat the reaction mixture to 80–120 °C, or utilize microwave irradiation (e.g., 150 °C for 30 minutes).[5] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the SNAr Mechanism

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions at the Nitrogen Atom

The lone pair on the pyridine nitrogen is a primary site of reactivity.

N-Oxidation

Causality Behind Experimental Choices: The nitrogen atom can be readily oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide, peracetic acid, or m-CPBA.[6][7] This transformation is synthetically powerful because it fundamentally alters the electronic properties of the ring. The N-oxide group acts as a resonance-donating group, increasing electron density at the 2- and 4-positions, thereby activating the ring for electrophilic substitution, particularly at the 4-position.[8] It also provides a handle for further functionalization.

Experimental Protocol: Synthesis of 2-Isopropylpyridine N-Oxide

-

Reaction Setup: In a round-bottom flask, dissolve 2-isopropylpyridine (1.0 equivalent) in glacial acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath and add 30% aqueous hydrogen peroxide (1.1–1.5 equivalents) dropwise, maintaining the temperature below 50 °C.

-

Reaction: After the addition is complete, heat the mixture at 70–80 °C for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-oxide.

Quaternization

The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form N-alkyl pyridinium salts. This process further deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack or reduction.

Side-Chain Reactivity: The Isopropyl Group

The isopropyl group at the 2-position exhibits its own unique reactivity, primarily due to the increased acidity of the benzylic proton.

Side-Chain Metalation and Functionalization

Causality Behind Experimental Choices: The protons on the methine carbon of the isopropyl group are significantly more acidic than those of a simple alkane. This is due to the electron-withdrawing nature of the adjacent pyridine ring, which stabilizes the resulting carbanion. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium can deprotonate this position to form a nucleophilic anion. This anion can then be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), providing a powerful method for C-C bond formation at the side chain.

Experimental Protocol: Side-Chain Alkylation

-

Anion Formation: Dissolve 2-isopropylpyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C. Add a solution of n-BuLi or LDA (1.1 equivalents) dropwise. A deep red or purple color typically indicates anion formation. Stir at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add a solution of the electrophile (e.g., iodomethane, 1.1 equivalents) in THF dropwise to the anion solution at -78 °C.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Workflow for Side-Chain Functionalization

Caption: Metalation and alkylation of the isopropyl side chain.

Side-Chain Oxidation

The benzylic position of the isopropyl group is susceptible to oxidation. While strong oxidants like KMnO₄ can lead to the formation of the corresponding carboxylic acid (picolinic acid derivative), milder conditions can be employed for more selective transformations.[9] For instance, certain catalytic systems can achieve selective C-H amination at this position.[10]

Metalation of the Pyridine Ring (Directed Ortho-Metalation - DoM)

Causality Behind Experimental Choices: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[11] In pyridines, the nitrogen atom itself can act as a directing group, facilitating deprotonation at the adjacent C2 or C6 positions. However, simple alkyllithium reagents often add to the C=N bond rather than deprotonating the ring.[12] The use of hindered lithium amide bases (like LDA) or specific mixed-metal reagents can favor deprotonation. For 2-isopropylpyridine, the C2 position is blocked, making the C6 proton the most likely site for deprotonation, especially in the presence of a coordinating agent like TMEDA which helps to chelate the lithium cation and position the base.

Reduction of the Pyridine Ring

Causality Behind Experimental Choices: The aromatic pyridine ring can be reduced to the corresponding saturated piperidine ring. This transformation, known as catalytic hydrogenation, typically requires forcing conditions due to the stability of the aromatic system. High pressures of hydrogen gas, elevated temperatures, and potent catalysts are necessary. Platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney Nickel are commonly used catalysts.[13][14] The reaction is often performed in an acidic solvent like acetic acid, which protonates the pyridine, forming a pyridinium ion that is more susceptible to reduction.[14] More recent methods using iridium catalysts have shown promise for ionic hydrogenation under milder conditions.[15]

Experimental Protocol: Catalytic Hydrogenation to 2-Isopropylpiperidine

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), charge a solution of 2-isopropylpyridine (1.0 g) in glacial acetic acid (5 mL).

-

Catalyst Addition: Carefully add the catalyst, such as PtO₂ (5 mol %), under a stream of inert gas.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50–70 bar.[14] Agitate the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6–24 hours.

-

Work-up: After the reaction is complete (monitored by GC-MS or the cessation of hydrogen uptake), carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Basify the filtrate with aqueous NaOH and extract the product into an organic solvent. Dry the organic layer and concentrate to obtain the crude piperidine derivative, which can be purified by distillation or chromatography.

Summary of Reactivity

| Reaction Type | Preferred Position(s) | Key Reagents | Activating/Deactivating Effect |

| Electrophilic Substitution | C3, C5 | HNO₃/H₂SO₄, Br₂ | Ring is strongly deactivated |

| Nucleophilic Substitution | C2, C4, C6 (on halo-derivatives) | R-NH₂, R-O⁻, R-S⁻ | Ring is activated |

| N-Oxidation | Nitrogen Atom | H₂O₂, m-CPBA | N/A |

| Side-Chain Metalation | Isopropyl methine C-H | n-BuLi, LDA | N/A |

| Ring Metalation (DoM) | C6 | LDA/TMEDA | N/A |

| Catalytic Hydrogenation | Entire Ring | H₂, PtO₂/Rh-C | N/A |

Conclusion

The reactivity of 2-isopropylpyridine is a nuanced subject governed by the electronic push-pull between the pyridine nitrogen and the isopropyl substituent, as well as steric factors. While the ring is generally resistant to electrophilic attack, it is primed for nucleophilic substitution on its halogenated derivatives. Furthermore, the nitrogen atom and the isopropyl side-chain provide versatile handles for a wide range of transformations, including N-oxidation, quaternization, side-chain functionalization, and ring reduction. A thorough understanding of these fundamental principles is essential for leveraging 2-isopropylpyridine as a strategic building block in the design and synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 10. Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: 2-Isopropylpyridine as a Building Block for Agrochemicals

[1]

Executive Summary

2-Isopropylpyridine (2-IPP) represents a distinct class of alkyl-pyridine building blocks characterized by the steric bulk and lipophilicity of the isopropyl group at the ortho position.[1] Unlike its linear counterparts (2-methyl or 2-ethylpyridine), 2-IPP offers unique electronic and steric properties that are increasingly valuable in the design of next-generation herbicides and pyridinium-based ionic liquid (IL) adjuvants .[1]

This guide details the strategic utility of 2-IPP, providing validated protocols for its functionalization into high-value intermediates (e.g., 2-acetylpyridine) and its direct application in synthesizing "green" agrochemical delivery systems.[1]

Strategic Value in Agrochemical Design

The isopropyl group on the pyridine ring is not merely a passive substituent; it serves three critical functions in active ingredient (AI) design:

-

Steric Occlusion: The branched isopropyl group provides significant steric hindrance around the nitrogen atom and C-2 position.[1] This can protect the pyridine ring from rapid metabolic degradation (e.g., N-oxidation) in plants or pests, potentially extending the half-life of the active compound.

-

Lipophilicity Modulation: The isopropyl moiety increases the LogP of the scaffold compared to methyl/ethyl analogs, enhancing cuticular penetration in foliar herbicides.

-

Precursor Versatility: 2-IPP is a latent source of 2-acetylpyridine (via oxidation) and 2-isopropenylpyridine (via dehydrogenation), both of which are established synthons for hydrazine-based insecticides and pyridine-based polymers.[1]

Retrosynthetic Analysis: 2-IPP as a Hub

The following diagram illustrates the central role of 2-IPP in accessing diverse chemical spaces, from oxidation products to quaternary ammonium salts used in formulations.

Figure 1: Strategic derivatization pathways for 2-Isopropylpyridine in agrochemical synthesis.[1][2]

Experimental Protocols

Protocol 1: Oxidative Functionalization to 2-Acetylpyridine

Objective: Convert 2-IPP to 2-acetylpyridine (2-AP), a key intermediate for numerous herbicides and insecticides.[1] While 2-AP is often made from 2-ethylpyridine, this protocol is essential when 2-IPP is the available feedstock or when retaining the isopropyl skeleton in side-products is desired.[1]

Mechanism: Radical-mediated benzylic oxidation.[1]

Materials:

-

Substrate: 2-Isopropylpyridine (≥98%)[1]

-

Oxidant: KMnO₄ (Potassium Permanganate) or O₂/Co(OAc)₂ (Catalytic Air Oxidation)[1]

-

Quenching: NaHSO₃ (Sodium Bisulfite)[1]

Step-by-Step Methodology:

-

Setup: Charge a 500 mL round-bottom flask with 2-IPP (12.1 g, 100 mmol) and solvent (150 mL).

-

Oxidation:

-

Method A (Stoichiometric): Add KMnO₄ (31.6 g, 200 mmol) in portions over 1 hour at 60°C. Vigorous stirring is required due to the heterogeneous nature.

-

Method B (Catalytic - Preferred for Scale): Add Co(OAc)₂ (5 mol%) and Mn(OAc)₂ (1 mol%).[1] Heat to 90°C and bubble air/O₂ through the solution for 6-8 hours.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1] Look for the disappearance of the benzylic C-H signal and appearance of the carbonyl stretch (~1690 cm⁻¹) in IR.

-

Workup:

-

Purification: Distillation under reduced pressure (bp ~190°C at atm, lower at vacuum) yields 2-acetylpyridine as a colorless to pale yellow liquid.[1]

Key Insight: Over-oxidation to picolinic acid is a risk.[1] Control temperature strictly (<95°C) to favor the ketone over the carboxylic acid.

Protocol 2: Synthesis of Pyridinium Ionic Liquid Adjuvants

Objective: Synthesize N-butyl-2-isopropylpyridinium bromide ([B-2-IPP]Br). Application: These Ionic Liquids (ILs) act as "green" solvents and adjuvants.[1] They have been shown to stabilize sensitive enzymatic biopesticides (e.g., Candida rugosa lipase) and enhance the solubility of hydrophobic active ingredients.

Materials:

-

2-Isopropylpyridine (12.1 g, 100 mmol)[1]

-

1-Bromobutane (15.1 g, 110 mmol, 1.1 equiv)

-

Solvent: Acetonitrile (dry)[1]

-

Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

-

Quaternization: In a pressure tube or reflux setup, dissolve 2-IPP in minimal Acetonitrile (20 mL).

-

Addition: Add 1-Bromobutane dropwise.

-

Reaction: Heat to reflux (80°C) for 24–48 hours. The steric bulk of the isopropyl group at the C-2 position significantly slows down the nucleophilic attack of the nitrogen; extended reaction times compared to pyridine are expected.

-

Isolation:

-

Cool the mixture to 0°C. The product may crystallize or separate as a dense oil.

-

Add Diethyl Ether (anti-solvent) to precipitate the salt fully.[1]

-

Decant the supernatant and wash the residue with Ether (3 x 20 mL).

-

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvent and moisture.

Validation:

-

¹H NMR (DMSO-d₆): Confirm the downfield shift of ring protons and the presence of the N-butyl group.

-